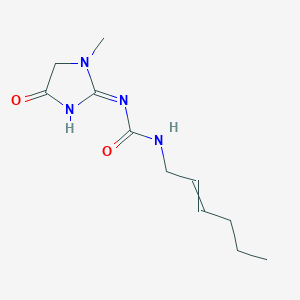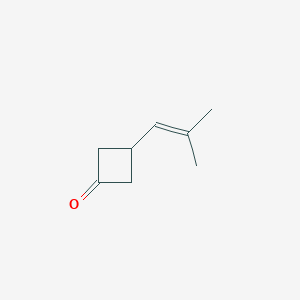
1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group, a prop-1-en-2-yl group, and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at room temperature to 60°C and under atmospheric pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hydroxy and prop-1-en-2-yl groups, making it less versatile in chemical reactions.
4-Isopropenyl-1-methyl-1,2-cyclohexanediol: Contains additional hydroxy groups, which can lead to different reactivity and applications
2-(1-Cyclohexenyl)cyclohexanone: Contains a ketone group instead of a carboxylic acid, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Propiedades
Número CAS |
93913-09-8 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)8-3-5-10(13,6-4-8)9(11)12/h8,13H,1,3-6H2,2H3,(H,11,12) |
Clave InChI |
IPQVLSMWHGNIOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(CC1)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

